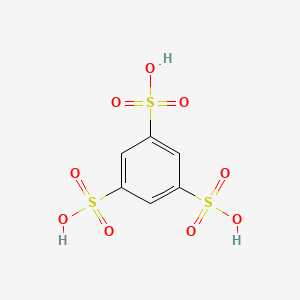

Benzene-1,3,5-trisulfonic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

benzene-1,3,5-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O9S3/c7-16(8,9)4-1-5(17(10,11)12)3-6(2-4)18(13,14)15/h1-3H,(H,7,8,9)(H,10,11,12)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUBFLVZIXNHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977273 | |

| Record name | Benzene-1,3,5-trisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-99-2, 43052-65-9 | |

| Record name | 1,3,5-Benzenetrisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Benzenetrisulfonic acid, sodium salt (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043052659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97189 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene-1,3,5-trisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Benzenetrisulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NLH9NLT37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Benzene 1,3,5 Trisulfonic Acid and Its Derivatives

Electrophilic Aromatic Sulfonation Routes

The direct sulfonation of benzene (B151609) is a cornerstone of electrophilic aromatic substitution reactions. However, the path to selectively synthesizing Benzene-1,3,5-trisulfonic acid is nuanced, requiring precise control over reaction parameters to favor the formation of this specific isomer.

Optimization of Reaction Conditions for Isomer Selectivity

The synthesis of this compound is a thermodynamically controlled process. To achieve the desired 1,3,5-isomer, the reaction conditions must be optimized to overcome the kinetic preference for other isomers. This typically involves elevating the reaction temperature to facilitate the rearrangement of initially formed products to the more stable 1,3,5-isomer. Research has shown that temperatures exceeding 95°C can lead to an increase in by-products, thus reducing the purity of the final product. The molar ratio of benzene to the sulfonating agent is also a critical factor that is carefully controlled to promote trisulfonation.

Influence of Sulfonating Agents and Temperature Regimes

The choice of sulfonating agent and the temperature are pivotal in directing the outcome of the sulfonation reaction. numberanalytics.com Fuming sulfuric acid, also known as oleum (B3057394), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, is a commonly employed sulfonating agent. ontosight.aichemistrysteps.com The concentration of SO₃ in oleum is a key variable influencing the reaction's progress. google.com

To obtain this compound, elevated temperatures are necessary. While initial sulfonation to benzenesulfonic acid can occur at lower temperatures, subsequent substitutions to form the trisulfonated product require more forcing conditions. libretexts.org Industrial and laboratory methods often involve heating the reaction mixture to temperatures in the range of 50°C to 95°C for several hours.

Table 1: Influence of Temperature on Benzene Sulfonation

| Temperature Range | Predominant Product(s) |

| < 100°C | Benzenesulfonic acid |

| 100-180°C | Benzene-1,3-disulfonic acid |

| > 200°C | This compound |

Mechanistic Elucidation of Substituent Directing Effects

The sulfonic acid group (-SO₃H) is a deactivating and meta-directing substituent in electrophilic aromatic substitution. chemistrysteps.comfiveable.me This means that once the first sulfonic acid group is attached to the benzene ring, it directs subsequent incoming electrophiles to the meta position. chemistrysteps.com This directing effect is a consequence of the electron-withdrawing nature of the sulfonic acid group, which reduces the electron density of the aromatic ring, particularly at the ortho and para positions. libretexts.orglibretexts.org

The first sulfonation of benzene yields benzenesulfonic acid. The -SO₃H group on this intermediate then directs the second sulfonation to the meta position, resulting in benzene-1,3-disulfonic acid. Similarly, the two sulfonic acid groups on this disubstituted ring direct the third sulfonation to the remaining meta position, leading to the formation of this compound. The deactivating nature of the sulfonic acid groups means that each successive sulfonation step requires more vigorous reaction conditions. lumenlearning.com

Precursor-Based Synthesis and Derivatization Strategies

Beyond direct sulfonation, this compound and its derivatives can be accessed through the chemical modification of pre-existing, suitably functionalized benzene rings.

Synthesis from Benzene-1,3,5-trisulphonyl Chloride Precursors

A key precursor for the synthesis of this compound is Benzene-1,3,5-trisulfonyl chloride. This compound can be synthesized and subsequently hydrolyzed to yield the desired trisulfonic acid. The hydrolysis reaction involves the reaction of the trisulfonyl chloride with water. This precursor-based approach can offer advantages in terms of purity and avoiding the harsh conditions of direct sulfonation. Benzene-1,3,5-trisulfonyl chloride itself can be prepared from materials like 1,3,5-benzenetricarbonyl trichloride.

Amidation Reactions for Triamide Derivatives

Benzene-1,3,5-trisulfonyl chloride is a versatile intermediate for creating a range of derivatives. researchgate.net A significant class of these derivatives are the triamides, formed through amidation reactions. tue.nl These reactions involve treating the trisulfonyl chloride with an amine. The specific amine used determines the nature of the resulting triamide. For example, reaction with a primary amine (R-NH₂) would yield a trisubstituted triamide. These amidation reactions are a fundamental tool for expanding the chemical space accessible from this compound precursors.

Table 2: Amidation Reactions of Benzene-1,3,5-trisulfonyl Chloride

| Amine Reactant | Product |

| Ammonia (B1221849) (NH₃) | Benzene-1,3,5-trisulfonamide |

| Primary Amine (RNH₂) | N,N',N''-Trialkylbenzene-1,3,5-trisulfonamide |

| Secondary Amine (R₂NH) | N,N,N',N',N''-Hexaalkylbenzene-1,3,5-trisulfonamide |

Oxidation and Ion Exchange Pathways for Functionalized Analogs

The synthesis of functionalized analogs of this compound can be achieved through various pathways, including the oxidation of precursor molecules and the utilization of ion exchange resins for purification and modification. These methods allow for the introduction of diverse functional groups, expanding the utility of this class of compounds.

Oxidation serves as a key strategy for converting substituted aromatic compounds into their corresponding sulfonic acids. For instance, thiols can be oxidized to form sulfonic acids. wikipedia.org This transformation is fundamental in the biosynthesis of compounds like taurine. wikipedia.org In a laboratory setting, the oxidation of a thiol group to a sulfonic acid is often accomplished using oxidizing agents such as hydrogen peroxide (H₂O₂). mdpi.com This method has been applied in the synthesis of propyl sulfonic silica (B1680970), where a thiol-functionalized silica undergoes oxidation to yield the desired sulfonic acid derivative. mdpi.com Similarly, p-ethylbenzenesulfonic acid is an example of a molecule functionalized at both the benzylic and methyl positions through oxidation. dtic.mil

Ion exchange represents a powerful technique for the purification and modification of sulfonic acids and their derivatives. google.comwikipedia.org Strongly acidic cation (SAC) exchange resins, which typically feature sulfonic acid groups, are widely used in processes like water softening and demineralization. wikipedia.org In the synthesis of functionalized sulfonic acids, ion exchange can be employed to convert salts of sulfonic acids into their free acid forms. google.com For example, a method for producing pure methylaminopropanesulfonic acid involves passing a solution containing its alkali metal salt through a cation exchange resin in its hydrogen form. google.com This is followed by treatment with a basic anion exchange resin to remove other acidic impurities. google.com

Ion exchange resins can also act as catalysts. A sulfonic acid-based cation-exchange resin has been utilized as a proton source for the diazotization-iodination of aromatic amines in water, offering a more environmentally friendly synthetic route to iodoarenes. organic-chemistry.org Furthermore, the synthesis of a sulfono-tricarboxylic ligand, 2-sulfono-benzene-1,3,5-tricarboxylic acid, was achieved through the ion exchange of a potassium coordination polymer. researchgate.net

The table below summarizes key aspects of these synthetic pathways.

| Method | Description | Example Application | Key Reagents/Materials |

| Oxidation | Conversion of a functional group (e.g., thiol) on an aromatic ring to a sulfonic acid group. | Synthesis of propyl sulfonic silica from its thiol precursor. mdpi.com | Hydrogen peroxide (H₂O₂) |

| Cation Exchange | Removal of metal cations and conversion of sulfonate salts to free sulfonic acids. | Purification of methylaminopropanesulfonic acid from its alkali metal salt. google.com | Cation exchange resin (hydrogen form) |

| Anion Exchange | Removal of anionic impurities. | Purification of methylaminopropanesulfonic acid after cation exchange. google.com | Anion exchange resin (basic form) |

| Ion Exchange Catalysis | Use of an ion exchange resin as a catalyst. | Diazotization-iodination of aromatic amines. organic-chemistry.org | Sulfonic acid-based cation-exchange resin |

Multi-Sulfonic Acid Formation in Related Aromatic Systems

The introduction of multiple sulfonic acid groups onto an aromatic ring is a significant area of study, leading to the formation of polysubstituted benzenes with diverse applications. fiveable.me The sulfonation of aromatic compounds is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) replaces a hydrogen atom on the ring. wikipedia.orgfiveable.me The use of an excess of a strong sulfonating agent, such as oleum (fuming sulfuric acid) or chlorosulfonic acid, promotes the formation of polysulfonic acids. google.com

The synthesis of this compound itself is a prime example of multi-sulfonic acid formation, achieved through the exhaustive sulfonation of benzene. The reaction conditions, particularly temperature and the ratio of reactants, are critical in determining the degree of sulfonation and the purity of the final product. For instance, the sulfonation of 1,5-naphthalene disulfonic acid with oleum at elevated temperatures yields 1,3,5-naphthalene trisulfonic acid.

The formation of multi-sulfonic acids is not limited to simple aromatic hydrocarbons. Alkyl-substituted aryl hydrocarbons can also be polysulfonated. google.com The process typically involves first alkylating the aromatic compound and then treating it with an excess of a sulfonating agent. google.com This approach has been used to produce polysulfonic acids of alkyl-substituted benzenes containing long alkyl side chains, which have applications as detergents. google.com

Research into the synthesis of metal-organic frameworks (MOFs) has also highlighted the importance of multi-sulfonic acids. This compound and p-benzenedisulfonic acid have been used as linkers to create thermally robust MOFs with metal centers like copper(II). researchgate.net These sulfonic acid linkers offer enhanced acidity compared to their carboxylic acid analogs. researchgate.net

The following table outlines examples of multi-sulfonic acid formation in different aromatic systems.

| Starting Material | Sulfonating Agent | Product | Significance/Application |

| Benzene | Oleum/Sulfur trioxide | This compound | Building block for further chemical transformations. |

| 1,5-Naphthalene disulfonic acid | Oleum | 1,3,5-Naphthalene trisulfonic acid | Demonstrates progressive sulfonation on a different aromatic system. |

| Alkyl-substituted benzene | Oleum/Chlorosulfonic acid | Polysulfonic acids of alkyl-substituted benzene | Used as detergents and wetting agents. google.com |

| Bromobenzene derivatives | Not specified | p-Benzenedisulfonic acid, this compound | Linkers for the formation of thermally stable metal-organic frameworks (MOFs). researchgate.net |

Advanced Characterization Techniques and Structural Analysis

X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique for the structural analysis of crystalline materials, including those based on benzene-1,3,5-trisulfonic acid. It provides fundamental insights into the three-dimensional arrangement of atoms and molecules within a crystal lattice.

Single-Crystal X-ray Diffraction for Molecular and Framework Structures

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular structure and the extended framework of coordination polymers and metal-organic frameworks (MOFs) incorporating the benzene-1,3,5-trisulfonate (BTS) ligand. This technique has been instrumental in characterizing a variety of these structures. uol.deresearchgate.net For instance, the reaction of H₃BTS with rare earth hydroxides yields coordination polymers such as [La(BTS)(H₂O)₅] and [RE(BTS)(H₂O)₄] (where RE = Nd, Sm, Eu). uol.de

The conformation of related molecules, such as benzene-1,3,5-triyl tris(methanesulfonate), has also been determined using SC-XRD, revealing the spatial orientation of the sulfonate groups relative to the benzene (B151609) ring. nih.gov

Analysis of Crystal Systems and Lattice Parameters in this compound Frameworks

The analysis of crystal systems and the determination of lattice parameters are fundamental outputs of SC-XRD experiments, providing a fingerprint of the crystalline material. Frameworks based on H₃BTS have been shown to crystallize in various systems, including triclinic and monoclinic. uol.de

The precise lattice parameters are critical for structural validation and for understanding the packing of the molecules within the crystal.

Table 1: Crystallographic Data for Rare Earth-BTS Complexes

| Compound | Crystal System | Space Group | a (pm) | b (pm) | c (pm) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| [La(BTS)(H₂O)₅] uol.de | Triclinic | P-1 | 783.18(6) | 1056.94(8) | 1082.38(8) | 114.860(2) | 96.655(3) | 104.402(3) |

Spectroscopic Investigations

Infrared Spectroscopy for Coordination Modes and Metal-Ligand Interactions

Infrared (FTIR) spectroscopy is a powerful tool for confirming the coordination of the sulfonate groups to metal centers and for studying the interactions between the BTS ligand and metal ions. researchgate.net The vibrational frequencies of the S=O and S-O bonds in the sulfonate group are sensitive to its coordination mode (e.g., monodentate, bidentate, bridging). Changes in the positions and shapes of these bands upon complexation provide direct evidence of metal-ligand bond formation. researchgate.net

In the context of MOFs and coordination polymers, FTIR is used to verify the presence of the organic linker within the framework and to assess the nature of the metal-sulfonate bond. researchgate.net For instance, in a study of a copper complex with a disulfonate ligand, the IR spectrum was in agreement with the crystal structure, confirming the coordination environment. researchgate.net Similarly, in metal-organic frameworks synthesized from 1,3,5-benzene tricarboxylic acid, shifts in the C=O stretching frequency indicated coordination with the metal center. researchgate.net

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a fundamental technique for elucidating the structure of organic molecules in solution. researchgate.net For this compound and its derivatives, NMR spectroscopy can confirm the substitution pattern of the benzene ring. researchgate.net

The ¹H NMR spectrum of this compound would be expected to show a singlet for the three equivalent aromatic protons, providing clear evidence of the symmetrical substitution. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbon atoms of the benzene ring, with the chemical shifts influenced by the strongly electron-withdrawing sulfonate groups. hud.ac.uk While obtaining high-quality NMR spectra for the acid itself can be challenging due to its high acidity and hygroscopicity, its salts or ester derivatives are more amenable to NMR analysis. nih.gov For example, the synthesis of a novel sulfono-tricarboxylic acid was characterized by both ¹H and ¹³C NMR spectroscopy. researchgate.net

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability of this compound-based materials. TGA measures the change in mass of a sample as a function of temperature, providing information about dehydration, desolvation, and decomposition processes. researchgate.net

For the rare earth-BTS coordination polymers, TGA shows that the dehydration of the coordinated water molecules typically occurs in the temperature range of 100 to 300 °C. uol.de A significant finding is the high thermal stability of the anhydrous frameworks. The organic BTS ligand does not decompose until temperatures reach as high as 550 °C. uol.deresearchgate.net This is a notable improvement compared to analogous frameworks based on trimesic acid, which generally decompose at significantly lower temperatures (around 300-400 °C). uol.de The enhanced thermal stability of the sulfonate-based frameworks is attributed to the stronger bonds between the sulfonate groups and the metal ions.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzene-1,3,5-triyl tris(methanesulfonate) |

| Trimesic acid (Benzene-1,3,5-tricarboxylic acid) |

| 1,3,5-Benzenetrisulfonyl chloride |

| 1,3-Benzenedisulfonic acid |

| Benzene |

| 1,3,5-Trichlorobenzene |

| 3,5-Dichloroaniline |

| 1,3-Dichlorobenzene |

| 3,5-Dichloronitrobenzene |

| 1-Bromo-3,5-dichlorobenzene |

| Tetrachlorobenzenes |

| 2-Sulfono-benzene-1,3,5-tricarboxylic acid |

| Benzene-1,4-di(dithiocarboxylate) |

| Benzene-1,3,5-tri(dithiocarboxylate) |

| Triethyl benzene-1,3,5-tricarboxylate |

| 2-Aminothis compound |

| 1,3,5-tris(1H-benzo[d]imidazole-2-yl) benzene |

| 2,4,6-trihydroxythis compound |

| Melamine |

| Guanidine |

Surface and Adsorption Characterization

The surface properties of materials functionalized with this compound are paramount for applications in catalysis and adsorption. Techniques such as nitrogen adsorption-desorption, surface acidity measurements, and X-ray photoelectron spectroscopy provide a comprehensive understanding of the material's porosity, active sites, and surface chemistry.

Nitrogen adsorption-desorption analysis, typically conducted at 77 K (the boiling point of liquid nitrogen), is a standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. acs.orgresearchgate.net While this compound itself is a non-porous molecule, it is a crucial building block for creating porous materials like MOFs and supported catalysts. researchgate.netfrontiersin.org

The analysis generates an isotherm by plotting the amount of nitrogen adsorbed by the material against the relative pressure (P/P₀). The shape of the isotherm provides qualitative information about the pore structure. For example, materials exhibiting a type-IV isotherm are characteristic of mesoporous solids (pore diameters between 2 and 50 nm). acs.org The Brunauer-Emmett-Teller (BET) method is applied to the isotherm data to calculate the specific surface area. acs.org The Barrett-Joyner-Halenda (BJH) method can be used to estimate the pore size distribution from the desorption branch of the isotherm. researchgate.net

For example, hierarchical Fe(III)-doped Cu-MOFs, which can be synthesized using linkers analogous to benzenetrisulfonic acid, have been shown to possess high BET surface areas, such as 1707 m²/g, and significant pore volumes, around 0.93 cm³/g. frontiersin.org Prior to analysis, samples are typically degassed under vacuum at an elevated temperature (e.g., 150°C) to remove any adsorbed moisture or volatile impurities from the surface. acs.org

Table 2: Porosity Data from Nitrogen Adsorption

| Material Type | Analytical Method | Parameter | Typical Value | Reference |

|---|---|---|---|---|

| Hierarchical Fe-HK MOF | N₂ Adsorption | BET Surface Area | 1707 m²/g | frontiersin.org |

| Hierarchical Fe-HK MOF | N₂ Adsorption | Total Pore Volume | 0.93 cm³/g | frontiersin.org |

| Sulfated Zirconia Catalyst | N₂ Adsorption | Isotherm Type | Type-IV | acs.org |

The strong acidic nature of the sulfonic acid groups (-SO₃H) is a defining feature of this compound. When this molecule is used to functionalize a solid support, it creates a solid acid catalyst. The number and strength of the acid sites on the surface of such materials can be quantified using Temperature-Programmed Desorption of ammonia (B1221849) (NH₃-TPD). acs.orgnih.gov

In an NH₃-TPD experiment, the material is first saturated with ammonia gas, which adsorbs onto the acid sites. The sample is then heated at a constant rate in a flow of inert gas, and a detector measures the amount of ammonia desorbing from the surface as a function of temperature. The temperature at which ammonia desorbs correlates with the strength of the acid sites; weakly bound ammonia desorbs at lower temperatures, while ammonia bound to strong acid sites desorbs at higher temperatures. The total amount of desorbed ammonia corresponds to the total number of acid sites. researchgate.net This technique is essential for correlating the acidic properties of a catalyst with its performance in acid-catalyzed reactions. nih.gov For instance, studies on sulfated zirconia catalysts have used NH₃-TPD to demonstrate that doping with certain metals can enhance acidity by creating stronger acidic sites. acs.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic states of the elements within the top 1-10 nm of a material's surface. acs.orgresearchgate.net For materials containing this compound, XPS is invaluable for confirming the presence and chemical environment of sulfur, oxygen, and carbon.

By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. For a sulfonated material, the S 2p spectrum is of particular interest. A peak at a binding energy of approximately 168.8 eV is characteristic of a sulfur atom in the +6 oxidation state (S⁶⁺), confirming the presence of sulfate (B86663) or sulfonate groups. acs.org

The O 1s spectrum can often be deconvoluted into multiple peaks, distinguishing between different oxygen environments, such as lattice oxygen in a metal oxide support (lower binding energy, ~529.9 eV) and surface-adsorbed oxygen or oxygen in the sulfonate group (higher binding energy, ~531.6 eV). acs.org The C 1s spectrum provides information about the carbon atoms in the benzene ring. researchgate.net All measurements are typically calibrated using the adventitious carbon C 1s peak at 284.6 eV. acs.org

Table 3: Representative XPS Binding Energies for Sulfonated Materials

| Element (Core Level) | Binding Energy (eV) | Attributed Species | Reference |

|---|---|---|---|

| S 2p | ~168.8 | S⁶⁺ in sulfate/sulfonate | acs.org |

| O 1s | ~529.9 | Lattice Oxygen (Olatt) | acs.org |

| O 1s | ~531.6 | Surface Adsorbed Oxygen (Oads) | acs.org |

| C 1s | 284.6 | Reference Adventitious Carbon | acs.org |

Computational and Theoretical Approaches to Benzene 1,3,5 Trisulfonic Acid Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Benzene-1,3,5-trisulfonic acid. These methods, particularly density functional theory (DFT), provide detailed information about the molecule's geometry, electronic distribution, and reactivity.

Structural analysis reveals a benzene (B151609) ring with sulfonic acid groups (-SO₃H) at the 1, 3, and 5 positions, resulting in a symmetrical arrangement. Theoretical calculations, often performed at levels like MP2/6-31G**, are used to investigate the impact of these bulky and electron-withdrawing substituents on the geometry of the benzene ring. researchgate.net While direct studies on H₃BTS are limited, research on analogous 1,3,5-trisubstituted benzenes, such as 1,3,5-tris(trifluoromethyl)benzene, shows that substituents can cause slight deviations from a perfect hexagonal ring structure. researchgate.net

The electronic properties are heavily influenced by the three sulfonic acid groups. These groups are strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring. This electronic perturbation affects the molecule's reactivity, particularly in electrophilic substitution reactions. researchgate.net Computational studies on related electrophilic aromatic compounds, like 1,3,5-tris(trifluoromethanesulfonyl)benzene (B14622146) (TTSB), have been used to quantify their electrophilicity. researchgate.net Such studies reveal that the high degree of substitution makes the aromatic core highly electron-deficient, enhancing its susceptibility to nucleophilic attack. researchgate.net

Table 1: Computed Properties of this compound This table presents properties calculated using computational chemistry methods.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆O₉S₃ | |

| Molecular Weight | 318.3 g/mol | nih.gov |

| Monoisotopic Mass | 317.91739529 Da | nih.gov |

| Topological Polar Surface Area | 188 Ų | nih.gov |

| Formal Charge | 0 | nih.gov |

| InChIKey | RBUBFLVZIXNHTE-UHFFFAOYSA-N | nih.gov |

Molecular Modeling and Simulation of Supramolecular Assemblies

The symmetrical and highly functionalized nature of this compound makes it an ideal building block for creating ordered, large-scale structures known as supramolecular assemblies. Molecular modeling and simulation techniques, especially atomistic molecular dynamics (MD), are crucial for understanding the self-assembly processes that govern the formation of these structures. nih.gov

Studies on analogous molecules like benzene-1,3,5-tricarboxylic acid (H₃BTC) and benzene-1,3,5-tricarboxamide (B1221032) (BTA) provide significant insights into the principles that would also direct the assembly of H₃BTS. nih.govnih.govrsc.org These simulations explore how non-covalent interactions, primarily hydrogen bonding between the acid or amide groups, drive the formation of predictable patterns, such as honeycomb networks or one-dimensional stacks. nih.govnih.gov

For instance, MD simulations of BTA in solution have demonstrated that the self-assembly process is cooperative; the stability of the assembly increases as more molecules are added. nih.gov Theoretical studies on H₃BTC co-crystals have shown that hydrogen bonds between the carboxylic acid groups and guest molecules are the driving force for creating diverse supramolecular frameworks. rsc.org These computational models can analyze the stability of different hydrogen-bonding motifs and predict the most likely structures to form under specific conditions. nih.govrsc.org Similar simulations for H₃BTS would focus on the strong hydrogen bonds formed by the sulfonic acid groups, which are expected to play a dominant role in directing its self-assembly into complex architectures.

Table 2: Key Findings from Molecular Dynamics Simulations of Analogous Self-Assembling Systems

| System | Key Computational Finding | Implication for H₃BTS | Source |

|---|---|---|---|

| Benzene-1,3,5-tricarboxamide (BTA) | Self-assembly is a cooperative process, with the free energy of association depending on oligomer size. The solvated dimer is more stable than two monomers by ~13 kcal/mol. | The assembly of H₃BTS is likely to be highly cooperative, driven by strong intermolecular forces leading to stable aggregates. | nih.gov |

| Benzene-1,3,5-triyl-tribenzoic acid (BTA) | Forms 2D honeycomb networks on a silver surface, with cavities having an internal diameter of 2.95 nm. Phase transformations can be induced by temperature changes. | H₃BTS could form porous 2D networks on surfaces, with potential applications in molecular sieving or templating. | nih.govresearchgate.net |

| Benzene-1,3,5-tricarboxylic acid (H₃BTC) with pyrazoles | Hydrogen bonding between protonated guest molecules and the deprotonated acid provides the driving force for the assembly of varied supramolecular frameworks. | H₃BTS, as a strong acid, can readily protonate basic guest molecules, forming stable salt co-crystals with predictable structures. | rsc.org |

Theoretical Mechanistic Studies of Catalytic Processes

This compound and its derivatives are recognized for their potential as strong acid catalysts. Theoretical mechanistic studies, primarily using DFT, are employed to map out the reaction pathways, identify transition states, and calculate activation energies, thereby revealing how these compounds facilitate chemical transformations. cjcatal.comnih.gov

While direct mechanistic studies on H₃BTS are not widely published, research on the catalytic activity of 1,3,5-Tris(hydrogensulfato) benzene (THSB), a closely related compound, demonstrates its efficiency. cjcatal.com THSB, prepared from phloroglucinol (B13840) and chlorosulfonic acid, acts as an effective catalyst for condensation reactions, such as the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). cjcatal.com Theoretical studies for such a process would model the catalyst's role in protonating one of the reactants (e.g., an aromatic aldehyde), thereby activating it for nucleophilic attack by the other reactant (1-phenyl-3-methylpyrazol-5-one). cjcatal.com

Furthermore, DFT calculations are used to investigate complex catalytic cycles. For example, in the esterification of benzene using a K₂CO₃/TiO₂ catalyst, DFT was used to elucidate the entire reaction energy profile, showing how the catalyst surface and promoters cooperate to activate reactants and stabilize intermediates. nih.gov Similar theoretical approaches applied to H₃BTS would focus on its role as a Brønsted acid, detailing how its protons are transferred to substrates to lower the energy barrier of key reaction steps.

Applications in Advanced Materials Science and Engineering

Metal-Organic Frameworks (MOFs) Utilizing Benzene-1,3,5-trisulfonic Acid Linkers

Metal-organic frameworks are a class of porous, crystalline materials composed of metal ions or clusters coordinated to organic ligands. wikipedia.org The use of this compound as a linker in MOF synthesis offers distinct advantages, primarily due to the properties of the sulfonate groups.

Design Principles for Thermally Robust MOF Architectures

A significant challenge in MOF design is achieving high thermal stability, which is crucial for applications involving elevated temperatures, such as gas storage and catalysis. scispace.com MOFs constructed with this compound linkers exhibit remarkable thermal robustness compared to their carboxylate-based counterparts. researchgate.net

The enhanced thermal stability of sulfonate-based MOFs can be attributed to several factors:

Stronger Metal-Ligand Bonds: The sulfonate groups form stronger coordination bonds with metal centers compared to carboxylate groups. This results in a more stable framework that can withstand higher temperatures before decomposition.

Enhanced Acidity: The high acidity of sulfonic acids allows for the use of weakly basic metal precursors, such as malachite, in the synthesis process. researchgate.net

Research has shown that while MOFs based on trimesic acid (benzene-1,3,5-tricarboxylic acid) often decompose at temperatures below 300°C, frameworks synthesized with this compound can maintain their structural integrity up to 550°C. Thermoanalytical investigations, such as thermogravimetric analysis (TGA), are used to track dehydration events and ligand decomposition, confirming the superior thermal stability of these materials. researchgate.net

| MOF Linker | Typical Decomposition Temperature | Key Stabilizing Factor |

| Trimesic Acid | ~300-400°C | Carboxylate-metal bonds |

| This compound | >550°C | Stronger sulfonate-metal bonds and hydrogen bonding |

Nanochannel Engineering and Functionalization for Enhanced Properties

The pores or "nanochannels" within MOFs can be precisely engineered and functionalized to enhance their properties for specific applications. ucl.ac.uk this compound has been effectively used to modify the nanochannels of MOFs, leading to improved performance in areas like proton conductivity. acs.org

An effective strategy involves grafting sulfonic acid-abundant molecules like this compound (BTSA) onto the metal clusters of a pre-existing MOF. For instance, grafting BTSA onto the Zr₆-clusters of PCN-222 has been shown to act as a proton-conducting intensifier. acs.org Although this modification can reduce the pore volume, the resulting MOF exhibits a strong affinity for water. acs.org This enhanced water uptake, particularly at low relative humidity, is crucial for facilitating proton transport. acs.org This approach demonstrates a viable strategy for designing highly proton-conducting MOFs through the functionalization of their nanochannels. dp.tech

Proton Conductive MOF Development with this compound Grafting

The development of materials with high proton conductivity is essential for technologies like proton-exchange membrane fuel cells (PEMFCs). uj.edu.plrsc.org MOFs are promising candidates for this application due to their tunable structures and the potential for incorporating proton-conducting groups. researchgate.net Grafting this compound onto MOF structures is a key strategy to enhance their proton conductivity. acs.orgoaepublish.com

The sulfonic acid groups (-SO₃H) introduced by BTSA are excellent proton donors and can form extensive hydrogen-bonding networks with water molecules, creating efficient pathways for proton transport. atlasofscience.org Research on PCN-222 grafted with BTSA (PCN-222-BTSA) has shown a significant increase in proton conductivity, with values reaching several orders of magnitude higher than the pristine MOF. acs.orgdp.tech The enhanced performance is attributed to the increased water adsorption and the proton-donating capability of the sulfonic groups. acs.orgdp.tech

Strategies to create highly proton-conducting MOFs include:

Modifying the pore surface with non-coordinating functional groups like –SO₃H. rsc.org

Incorporating guest molecules such as imidazole, which can significantly enhance proton conductivity under anhydrous conditions. uj.edu.pl

Creating ionic frameworks with incorporated counter ions. rsc.org

| MOF System | Proton Conductivity (S cm⁻¹) | Conditions |

| Co(dia)₁.₅(Hsip)(H₂O)·H₂O | 3.461 × 10⁻⁵ | 85 °C, 98% RH rsc.orgrsc.org |

| Zn₂(μ-OH)(dia)₂(sip)·2H₂O | 1.527 × 10⁻⁵ | 85 °C, 98% RH rsc.orgrsc.org |

| PCN-222-BTSA | Orders of magnitude higher than pristine PCN-222 | --- acs.orgdp.tech |

Heterometallic MOF Structures

Heterometallic MOFs, which contain two or more different metal ions, are gaining interest due to the potential for synergistic effects that can lead to enhanced properties in areas like catalysis and gas adsorption. mdpi.comosti.gov The synthesis of heterometallic MOFs can be achieved through one-pot assembly of mixed metal sources or by using preformed secondary building units (SBUs). osti.gov

Factors such as the ionic radii and charge of the metal ions are critical considerations in the design of heterometallic MOFs. osti.gov The combination of s-block and d-block metals, for example, can lead to unique topologies. mdpi.com While the direct use of this compound in reported heterometallic MOFs is not yet widespread, the principles of heterometallic design are applicable. The robust nature of the sulfonate linker makes it a promising candidate for constructing stable heterometallic frameworks. The synthesis of such materials could involve reacting a mixture of metal salts with this compound under controlled conditions. researchgate.net

Coordination Polymers (CPs) and Supramolecular Network Formation

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. This compound is a versatile building block for the synthesis of stable CPs and supramolecular networks.

Synthesis of Stable Networks with Metal Ions and Rare Earth Elements

This compound (H₃BTS) readily reacts with metal hydroxides, including those of rare earth elements, in aqueous solutions to form stable coordination polymers. uol.de For example, the reaction of H₃BTS with lanthanide hydroxides (RE(OH)₃) yields sulfonates with general formulas such as [La(BTS)(H₂O)₅] and [RE(BTS)(H₂O)₄], where RE can be Nd, Sm, or Eu. uol.de

The thermal stability of these rare earth sulfonate networks is significantly high, with the organic ligands decomposing at temperatures above 550°C after dehydration. uol.de This makes them much more robust than comparable coordination polymers based on trimesic acid. uol.de

| Compound | Crystal System | Key Structural Feature |

| [La(BTS)(H₂O)₅] | Triclinic uol.de | Layered structure with one uncoordinated sulfonate group uol.de |

| [Eu(BTS)(H₂O)₄] | Monoclinic uol.de | Layered structure with one uncoordinated sulfonate group uol.de |

Influence of Organic and Alkali Metal Cations on Crystal Lattice

The selection of counter-cations, both organic and alkali metal, profoundly influences the crystal lattice of benzene-1,3,5-trisulfonate salts, dictating the dimensionality and properties of the resulting supramolecular structures. A crystallographic investigation of 2,4,6-trihydroxythis compound (a derivative of this compound) with different cations demonstrates this structural diversity. rsc.orgrsc.org

The interaction with melamine, an organic cation, results in a hydrogen-bonded three-dimensional (3D) lattice. rsc.orgrsc.org In contrast, the incorporation of guanidinium (B1211019) cations leads to the formation of a two-dimensional (2D) layered structure. rsc.orgrsc.org When the alkali metal potassium (K⁺) is used, it affords a 3D network containing channels occupied by hydrogen-bonded water chains. rsc.orgrsc.org These structural variations highlight the role of the cation in directing the assembly of the trisulfonate ligands. rsc.org Alkali metals are known to support distorted geometries, which can result in structures with diverse topologies and enhance the flexibility of coordination polymers. rsc.org

The nature of the cation and its coordination preferences are determinant factors in the final crystal architecture. The table below summarizes the influence of different cations on the crystal lattice of a this compound derivative.

| Cation | Resulting Crystal Lattice Dimensionality | Key Structural Features |

| Melamine | 3D | Hydrogen-bonded network rsc.orgrsc.org |

| Guanidinium | 2D | Layered structure rsc.orgrsc.org |

| Potassium (K⁺) | 3D | Network with H-bonded water channels rsc.orgrsc.org |

Proton Conductive Coordination Polymers

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) constructed using sulfonic acid-based ligands like this compound are a significant area of research for developing proton-conducting materials. rsc.org The sulfonic acid groups provide acidic protons and can form extensive hydrogen-bonding networks, which are essential for proton transport. nih.gov

A prime example is the 3D network formed with potassium ions and 2,4,6-trihydroxybenzene-1,3,5-trisulfonate, which exhibits proton conductivity. rsc.orgrsc.org The ordered water chains within the material's channels are believed to facilitate this conduction. At room temperature, this specific potassium coordination polymer shows a proton conductivity of 2.61 × 10⁻⁷ S cm⁻¹. rsc.orgrsc.org

Another strategy involves grafting this compound (BTSA) onto existing MOF structures. acs.orgoaepublish.com For instance, grafting BTSA onto the zirconium clusters of the MOF PCN-222 has been shown to enhance water uptake, especially at low relative humidity, thereby boosting proton conductivity. acs.orgoaepublish.com In a similar vein, coordination polymers built with other sulfonic-carboxylic ligands have demonstrated high proton conductivity, reaching values as high as 3.46 × 10⁻³ S cm⁻¹ at 368 K and 95% relative humidity (RH). nih.gov

The table below presents proton conductivity data for various coordination polymers incorporating sulfonate groups.

| Material | Ligand/Functionalization | Temperature | Relative Humidity (RH) | Proton Conductivity (S cm⁻¹) |

| Potassium Coordination Polymer | 2,4,6-trihydroxybenzene-1,3,5-trisulfonate | Room Temperature | Not Specified | 2.61 × 10⁻⁷ rsc.orgrsc.org |

| Copper-based Coordination Polymer | 4,8-disulfonyl-2,6-naphthalenedicarboxylic acid | 368 K (95°C) | 95% | 3.46 × 10⁻³ nih.gov |

| PCN-222-BTSA | This compound grafted on PCN-222 | Not Specified | Not Specified | Enhanced conductivity reported acs.orgoaepublish.com |

Polymer Electrolyte Membrane (PEM) Research

Polymer electrolyte membranes are a critical component of fuel cells, and research into new materials aims to overcome the limitations of current technologies, such as perfluorinated polymers like Nafion. tytlabs.co.jp this compound and its derivatives are being explored to create PEMs with high proton conductivity, especially under challenging conditions of high temperature and low humidity. tytlabs.co.jp

Incorporation of this compound Derivatives in Polymer Networks

A novel approach to designing PEMs involves creating highly crosslinked network polymers with a high density of acid groups. tytlabs.co.jp One such material, termed an imide network polymer (INP), has been synthesized using this compound triamide as a tri-functional crosslinking monomer. tytlabs.co.jp This monomer reacts with bi-functional sulfonyl fluoride (B91410) monomers to form a network structure held together by sulfonyl imide groups. tytlabs.co.jp This method creates a polymer with a uniformly distributed and high density of super acid groups, which is insoluble in water despite high water uptake. tytlabs.co.jp The resulting INP was found to have an acid group density more than four times higher than that of Nafion. tytlabs.co.jp

Mechanisms of Proton Conduction in Sulfonated Polymer Electrolytes

Proton conduction in sulfonated polymer electrolytes occurs primarily through two mechanisms: the Grotthuss mechanism and the vehicle mechanism. nih.govresearchgate.net

Grotthuss Mechanism: This mechanism involves "proton hopping" through a hydrogen-bonded network of water molecules. nih.govresearchgate.net A proton from a hydronium ion (H₃O⁺) can hop to an adjacent water molecule, which in turn transfers one of its protons to the next water molecule, and so on. The sulfonic acid groups anchored to the polymer backbone provide the initial protons and help structure the water molecules into pathways that facilitate this hopping. lidsen.com

Vehicle Mechanism: In this process, protons are transported as part of a larger "vehicle," typically a hydronium ion (H₃O⁺) or higher hydrated species (e.g., H₅O₂⁺), which diffuses through the water-filled channels of the membrane. nih.gov

A third mechanism, surface proton hopping , has been identified where protons hop between adjacent sulfonic acid (–SO₃⁻) groups on the polymer surface. nih.govrsc.org The efficiency of this mechanism is highly dependent on the distance between the acid groups; a dense and precise alignment of these groups can significantly reduce the activation energy for proton conduction. nih.govrsc.org

Strategies for Achieving High Proton Conductivity under Diverse Humidification Conditions

Maintaining high proton conductivity, particularly at low relative humidity (RH), is a major challenge in PEM research. tytlabs.co.jpnih.gov Several strategies utilizing sulfonated polymers, including those derived from this compound, are being pursued. tytlabs.co.jpnih.gov

One effective strategy is to increase the density of acid groups within the polymer, as demonstrated by the imide network polymer (INP) synthesized from a this compound derivative. tytlabs.co.jp This INP exhibited proton conductivity approximately 15 times higher than Nafion at 20% RH, an effect attributed to its higher proton concentration and enhanced proton diffusion resulting from greater water uptake and mobility. tytlabs.co.jp

Another approach is the incorporation of functional additives or fillers into a sulfonated polymer matrix. lidsen.com Zeolitic Imidazolate Frameworks (ZIFs), a subclass of MOFs, can be added to polymers like Sulfonated Poly(ether ether ketone) (SPEEK) to improve proton transport. lidsen.comlidsen.com The ZIFs' porosity and the interactions between the ZIF and the polymer's sulfonic acid groups can create extensive hydrogen-bond networks that facilitate proton hopping. lidsen.com

Blending sulfonated polymers with phosphonated polymers is also a promising strategy. nih.gov The combination of sulfonic acid and phosphoric acid groups can create a synergistic effect, forming unique double proton transfer channels and hydrogen bond networks that facilitate proton transport even under low humidity conditions. nih.gov

The following table compares the proton conductivity of different PEMs under varying humidity conditions.

| Membrane Material | Strategy | Temperature | Relative Humidity (RH) | Proton Conductivity (S cm⁻¹) |

| Imide Network Polymer (INP) | High density of acid groups | Not Specified | 20% | ~15x higher than Nafion tytlabs.co.jp |

| SPEEK/ZCN-2.5 | ZIF-based filler in sulfonated polymer | 120°C | 30% | 0.05024 lidsen.com |

| SPM-8% | Blended sulfonated and phosphonated polymer | Not Specified | 95% | 0.147 nih.gov |

| SPM-8% | Blended sulfonated and phosphonated polymer | Not Specified | 70% | 0.098 nih.gov |

| SPM-8% | Blended sulfonated and phosphonated polymer | Not Specified | 50% | 0.028 nih.gov |

Catalytic Applications and Reaction Mechanisms

Benzene-1,3,5-trisulfonic Acid as a Brønsted Acid Catalyst

This compound (BTSA) is a potent Brønsted acid, a characteristic conferred by its three sulfonic acid groups. ontosight.ai This strong acidity makes it an effective catalyst in various chemical transformations, particularly those requiring proton donation.

Facilitation of Electrophilic Aromatic Substitution Reactions

The strong proton-donating ability of BTSA is instrumental in facilitating electrophilic aromatic substitution (EAS) reactions. In these reactions, the catalyst enhances the electrophilicity of the reacting species, thereby increasing the reaction rate. The sulfonation of benzene (B151609) itself to form BTSA is a classic example of an EAS reaction, where sulfur trioxide (SO₃) in fuming sulfuric acid acts as the electrophile. masterorganicchemistry.com The sulfonic acid groups are meta-directing, which favors the formation of the 1,3,5-isomer.

The general mechanism for EAS involves two main steps:

Formation of a carbocation intermediate: The electrophile attacks the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or benzenonium ion. msu.eduminia.edu.eg The formation of this intermediate is typically the rate-determining step. msu.eduminia.edu.eg

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. msu.edu

BTSA can also be used as a catalyst in other EAS reactions, such as Friedel-Crafts alkylation and acylation, by activating the respective alkyl or acyl halides.

Role in Reaction Intermediate and Product Formation

The catalytic activity of BTSA is centered on its ability to facilitate the formation of reaction intermediates and, consequently, the final products. Its strong acidic nature allows it to protonate substrates, thereby generating more reactive intermediates. For instance, in the synthesis of 4,4'-dihydroxydiphenylsulfone, aromatic polysulfonic acids like this compound are used to catalyze the reaction. google.com The catalyst aids in the formation of the key sulfonyl-containing intermediate. google.com

The table below summarizes the role of BTSA in facilitating the formation of intermediates in specific reactions.

| Reaction | Substrate(s) | Role of this compound | Intermediate Formed | Final Product |

| Sulfonation | Benzene, Sulfur Trioxide | Acts as both reactant and catalyst (in its formation) | Benzenonium ion | This compound |

| Synthesis of 4,4'-dihydroxydiphenylsulfone | Phenol, Sulfonating agent | Catalyst | Phenolsulfonic acid | 4,4'-dihydroxydiphenylsulfone |

Organocatalysis with this compound Derivatives

Derivatives of this compound have emerged as versatile organocatalysts, expanding the catalytic scope beyond simple Brønsted acidity. These derivatives often incorporate other functional groups that can work in synergy with the sulfonic acid moieties.

Catalytic Fixation of Carbon Dioxide in Cycloaddition Reactions

A novel 2-sulfono-benzene-1,3,5-tricarboxylic acid, derived from the oxidation of sulfonated mesitylene, has been shown to be an efficient organocatalyst for the cycloaddition of carbon dioxide (CO₂) to epoxides. researchgate.net This reaction is of significant interest as it converts CO₂, a greenhouse gas, into valuable cyclic carbonates. researchgate.net The catalytic activity stems from the synergistic effect of the different functional groups present in the molecule. researchgate.net

Synergistic Catalytic Effects involving Acidic and Basic Sites

The efficiency of the aforementioned 2-sulfono-benzene-1,3,5-tricarboxylic acid in CO₂ fixation is attributed to a synergistic effect between the Brønsted acidic carboxylic acid groups and a Lewis basic iodide co-catalyst. researchgate.net The carboxylic acid groups are thought to activate the epoxide ring through hydrogen bonding, making it more susceptible to nucleophilic attack by the iodide. researchgate.net This cooperative action facilitates the ring-opening of the epoxide and subsequent reaction with CO₂. researchgate.net

Applications in Deoxyazidation Reactions using Sulfonyl Fluoride (B91410) Reagents

A derivative of this compound, namely benzene-1,3,5-trisulfonyl fluoride (BTSF), has proven to be a highly efficient reagent for the deoxyazidation of alcohols. nih.gov This reaction is a key transformation in click chemistry, providing access to organic azides which are versatile building blocks. nih.gov

The deoxyazidation process mediated by BTSF involves the use of azidotrimethylsilane (B126382) (TMSN₃) and is driven by the formation of a stable silicon-fluoride (TMS-F) bond, which acts as a thermodynamic driving force. nih.gov This method is notable for its procedural simplicity and broad substrate scope. nih.govnih.gov Research has shown that using just 40 mol% of BTSF can lead to high yields of the corresponding azide, demonstrating its reagent economy. nih.gov

The table below presents data on the efficiency of BTSF in the deoxyazidation of a primary alcohol.

| Reagent | Mol% | Product Yield |

| Benzene-1,3-disulfonyl fluoride (BDSF) | 60% | Comparable to BTSF |

| Benzene-1,3,5-trisulfonyl fluoride (BTSF) | 40% | 91% |

This data highlights the superior efficiency of the trisubstituted sulfonyl fluoride derivative in this particular application.

Supramolecular Chemistry and Self Assembly of Benzene 1,3,5 Trisulfonic Acid and Its Analogs

Hydrogen-Bonding Driven Architectures from Sulfonate Ligands

The self-assembly of architectures involving sulfonate ligands is powerfully directed by hydrogen bonding. A classic and extensively studied example is the interaction between guanidinium (B1211019) cations and sulfonate anions, forming what is known as the guanidinium-sulfonate (GS) system. nih.govpsu.edu This system serves as an excellent model for understanding the potential interactions of benzene-1,3,5-trisulfonic acid. The guanidinium cation, with its multiple hydrogen bond donors, and the sulfonate anion, with its acceptors, form robust, charge-assisted hydrogen bonds. nih.govanu.edu.au These interactions are significantly stronger than those between neutral molecules due to the added electrostatic attraction. anu.edu.au

The primary motif in these structures is a reproducible hydrogen-bonded rosette where the guanidinium and sulfonate groups are linked in 8-membered rings, each involving two charge-assisted N-H···O interactions. psu.edu This arrangement allows all six hydrogen bond donor sites on the guanidinium cation to interact with six different oxygen atoms from the sulfonate units. psu.edu This robust and predictable hydrogen-bonding pattern is the fundamental building block for creating more complex, higher-order structures. nih.govnju.edu.cn Similar principles apply when cationic metal complexes, which have ligands capable of donating protons (like ammonia (B1221849) or water), are used in place of guanidinium. nju.edu.cnnju.edu.cnscispace.com These metal-complex sulfonate (MCS) systems also assemble through extensive hydrogen bonding between the complex and the sulfonate groups. nju.edu.cnnju.edu.cn

Formation of Ordered Two-Dimensional and Three-Dimensional Assemblies

The directional hydrogen bonds originating from sulfonate ligands are instrumental in constructing highly ordered assemblies in both two and three dimensions. The foundational structure is often a two-dimensional (2D) hydrogen-bonded sheet, commonly referred to as a "GS sheet" in guanidinium-sulfonate systems. nih.govnih.gov In these sheets, each sulfonate group can link to three guanidinium cations, and each cation connects to three sulfonates, forming a stable 2D network. nih.gov

These 2D layers can be further organized into three-dimensional (3D) architectures through several strategies. One common approach is the formation of "pillared-layer" frameworks. nju.edu.cnnju.edu.cn In this design, the organic parts of the sulfonate ligands act as pillars that connect the 2D sheets, creating galleries or channels between them. nju.edu.cnnju.edu.cntandfonline.com The nature of the metal ions and ligands can influence the final 3D structure. acs.org For instance, the reaction of this compound (H₃BTS) with lanthanide hydroxides yields stable 3D complexes. researchgate.netresearchgate.net

The inherent geometry of the sulfonate building block can also dictate the final architecture. Using rigid trisulfonate linkers with threefold molecular symmetry, such as benzene-1,3,5-trisulfonate, can enforce the formation of specific topologies. nih.gov Instead of lamellar sheets, these C3-symmetric linkers can generate hexagonal cylindrical structures where the cylinders are covalently connected through the trisulfonate nodes. nih.gov This demonstrates how molecular symmetry and conformational constraints can be used to predictably control the final crystal architecture. nih.gov

| Assembly Type | Key Components | Driving Interactions | Resulting Architecture |

| GS Sheet | Guanidinium & Sulfonate Anions | Charge-assisted N-H···O hydrogen bonds | 2D hydrogen-bonded network nih.gov |

| Pillared-Layer Framework | Metal Cations & Disulfonate Anions | Metal-ligand coordination & hydrogen bonding | 2D inorganic layers bridged by organic pillars to form a 3D structure nju.edu.cnnju.edu.cntandfonline.com |

| Cylindrical Assembly | Guanidinium & C3-Symmetric Trisulfonates | Hydrogen bonding & topological enforcement | Hexagonal cylinders covalently connected by trisulfonate nodes nih.gov |

Hierarchical Organization with Confined Guest Molecules

A significant feature of the porous frameworks formed from sulfonate ligands is their ability to act as hosts, encapsulating smaller "guest" molecules within their structure. nju.edu.cn This host-guest chemistry is possible because the frameworks, often assembled through flexible hydrogen bonds, can adapt their structures to accommodate guests of various sizes and shapes. nju.edu.cn These inclusion compounds are typically formed by crystallizing the host components in the presence of the guest molecules. acs.org

The well-studied guanidinium sulfonate (GS) frameworks have demonstrated the ability to encapsulate a wide range of guests, with over 700 such inclusion compounds reported. nih.govresearchgate.netnih.gov The organic residues of the organosulfonate project from the GS sheets, creating cavities that are filled by guest molecules during crystallization. nih.govnju.edu.cn The physicochemical environment of these cavities can be tailored by changing the organosulfonate host. nih.gov

Similarly, metal-complex sulfonate (MCS) frameworks can form pillared-layer structures with galleries between the pillars that are occupied by guest molecules. nju.edu.cnnju.edu.cn The framework can adjust the orientation of its pillars and the structure of its layers to create cavities that fit the specific steric and electronic requirements of the guest. nju.edu.cn This adaptability, a hallmark of "soft" molecular frameworks, allows for the rational design of materials for molecular recognition and separation. nju.edu.cn The success rate for guest inclusion can be very high; in one study, GS hosts successfully encapsulated 31 out of 32 attempted guest molecules. acs.org

Self-Assembly of C3-Symmetric Benzene-1,3,5-tricarboxamide (B1221032) Derivatives

Benzene-1,3,5-tricarboxamide (BTA) serves as a powerful analog to this compound, utilizing a similar C3-symmetric core but relying on amide groups for self-assembly. BTAs are well-known for their ability to form one-dimensional, helical supramolecular polymers through threefold intermolecular hydrogen bonding between the amide groups. acs.orgtue.nldigitellinc.com These assemblies are further stabilized by hydrophobic effects and π-π stacking interactions. acs.orgrsc.org

The self-assembly process of BTAs can lead to a variety of morphologies, including nanofibers, ribbons, and hollow nanotubes. rsc.orgnih.govnih.gov The final structure is highly dependent on factors such as the chemical nature of the side chains attached to the BTA core, the solvent used, and the temperature. nih.govnih.gov For example, introducing carboxylic acid groups into the side chains of BTA derivatives can lead to the formation of ribbons, membranes, and hollow tubes, which can be modulated by changing the solution conditions. nih.gov The dynamic nature of these supramolecular polymers allows for the exchange of BTA monomers within and between the fibrous structures. acs.orgresearchgate.net

This modularity makes BTAs highly attractive for creating functional biomaterials and multicomponent systems. acs.orgrsc.org By modifying the BTA monomers with different functional groups, the properties and surface functionalities of the resulting supramolecular fibers can be precisely controlled. rsc.org

| Compound Class | Core Structure | Key Functional Group | Primary Interaction | Common Assembled Structure |

| This compound Systems | Benzene (B151609) | Sulfonic Acid (-SO₃H) | Charge-Assisted Hydrogen Bonding | 2D Sheets, 3D Pillared Frameworks nju.edu.cnnih.gov |

| Benzene-1,3,5-tricarboxamide (BTA) Systems | Benzene | Amide (-CONH-) | Intermolecular Hydrogen Bonding | 1D Helical Fibers/Polymers acs.orgdigitellinc.com |

Emerging Research Directions and Future Outlook

Development of Novel Sulfonate-Based Functional Materials

The use of benzene-1,3,5-trisulfonic acid (H₃BTS) as a building block for novel functional materials is a rapidly advancing area of research. Scientists are exploring its potential as a linker in the construction of metal-organic frameworks (MOFs), which are compounds with a crystalline structure consisting of metal ions coordinated to organic ligands. The sulfonic acid groups in H₃BTS offer distinct advantages over the more commonly used carboxylic acids. researchgate.net

A key advantage of using sulfonate linkers like H₃BTS is the enhanced thermal stability of the resulting MOFs. uol.de For instance, some copper-based MOFs constructed with sulfonate linkers exhibit thermal stability up to 400 °C, a significant improvement over analogous carboxylate-based frameworks that often decompose around 200 °C. researchgate.net The increased acidity of sulfonic acids also allows for the use of weakly basic metal precursors, such as malachite, in their synthesis. researchgate.net

Researchers have successfully synthesized and characterized a series of sulfonate-based MOFs by reacting H₃BTS with various rare earth element hydroxides (La, Nd, Sm, Eu). uol.de These reactions yield layered structures where the metal ions are connected by the BTS anions. uol.de This work demonstrates the versatility of H₃BTS as a structural analogue to trimesic acid for building open framework materials with potentially unique spectroscopic and magnetic properties. uol.de

Another innovative approach involves grafting H₃BTS onto existing MOF structures. In one study, H₃BTS was grafted onto the zirconium clusters of a porphyrinic MOF, PCN-222, creating a material with engineered nanochannels. acs.org This functionalization aims to enhance specific properties like proton conductivity by introducing abundant sulfonic acid groups into the framework. acs.org Furthermore, derivatives like 1,3,5-Tris(hydrogensulfato) benzene (B151609) (THSB), prepared from phloroglucinol (B13840) and chlorosulfonic acid, have been shown to be efficient catalysts for organic reactions, highlighting the potential for creating new catalytic materials from sulfonate-functionalized benzene cores. researchgate.net

| Characteristic | Sulfonate Linkers (e.g., H₃BTS) | Carboxylate Linkers (e.g., Trimesic Acid) |

|---|---|---|

| Thermal Stability | High (e.g., up to 400 °C) researchgate.net | Lower (often decompose ~200 °C) researchgate.netuol.de |

| Acidity | Enhanced researchgate.net | Moderate |

| Metal Precursor Compatibility | Can react with weakly basic precursors researchgate.net | Typically requires more reactive metal salts |

| Resulting Frameworks | Thermally robust open frameworks researchgate.netuol.de | Wide variety of structures, but can be thermally labile uol.de |

Advanced Spectroscopic and Microscopic Characterization of Assemblies

The structural elucidation of materials derived from this compound relies heavily on advanced characterization techniques. Single-crystal X-ray diffraction is a cornerstone method for determining the precise three-dimensional arrangement of atoms in the crystalline state. This technique has been instrumental in characterizing the layered structures of rare earth sulfonates formed with H₃BTS. For example, single-crystal investigations of [La(BTS)(H₂O)₅] and [Eu(BTS)(H₂O)₄] revealed their triclinic and monoclinic symmetries, respectively, and provided detailed information on bond lengths and angles within the coordination polymers. uol.de

Beyond static crystal structures, researchers are increasingly interested in the dynamic behavior of self-assemblies in solution. While detailed studies on H₃BTS assemblies are emerging, research on analogous systems like benzene-1,3,5-tricarboxamides (BTAs) showcases the power of combining multiple techniques. rsc.org A combined experimental and computational approach using a range of spectroscopic methods, including Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, has been used to diagnose the nature of dynamic dimeric structures in solution. rsc.org These techniques can probe the hydrogen-bonding networks and reveal the rapid interconversion between different conformational states, which might appear as a symmetric average structure on the NMR timescale. rsc.org

For new derivatives, spectroscopic characterization is fundamental. For the symmetrically trisubstituted benzene derivative, 3,3',3''-(Benzene-1,3,5-triyl)tripropiolic acid, spectroscopic methods are used for initial structural investigation. researchgate.net Similarly, the characterization of a 2-sulfono-benzene-1,3,5-tricarboxylic acid, a novel sulfono-tricarboxylic ligand, was accomplished using FT-IR and both ¹H and ¹³C NMR spectroscopy, complemented by single-crystal X-ray diffraction to confirm its molecular structure. researchgate.net These advanced methods are crucial for understanding the structure-property relationships in new functional materials derived from this compound and its analogues.

| Technique | Information Obtained | Example Application |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, angles, crystal symmetry. uol.de | Determining the layered structures of [La(BTS)(H₂O)₅] and [Eu(BTS)(H₂O)₄]. uol.de |

| FT-IR Spectroscopy | Identification of functional groups and probing of hydrogen-bonding networks. researchgate.netrsc.org | Characterizing sulfono-tricarboxylic ligands and studying carbonyl group participation in H-bonds. researchgate.netrsc.org |

| NMR Spectroscopy (¹H, ¹³C) | Information on molecular structure and dynamic processes in solution. researchgate.netrsc.org | Confirming the structure of new ligands and observing time-averaged symmetric structures due to rapid conformational changes. researchgate.netrsc.org |

Exploration in Renewable Energy and Environmental Applications

The unique properties of this compound and its derivatives are being explored for applications in renewable energy and environmental management. A significant area of interest is the development of materials for proton conduction, which is critical for technologies like proton exchange membrane fuel cells (PEMFCs). The high density of acidic sulfonate groups makes H₃BTS an excellent candidate for enhancing proton conductivity. acs.org

A promising strategy involves incorporating H₃BTS into MOFs to create efficient pathways for proton transport. Researchers have successfully grafted H₃BTS onto the nanochannels of the MOF PCN-222, using the sulfonic acid groups as proton-conducting intensifiers. acs.org This nanochannel engineering approach aims to construct highly proton-conducting MOFs by creating dedicated pathways for protons to move through the material. acs.org Similarly, a coordination polymer created from 2,4,6-trihydroxythis compound and potassium ions was found to form a 3D network with channels containing hydrogen-bonded water chains. rsc.org This material exhibited proton conductivity, indicating its potential for use in proton-conducting materials. rsc.org

From an environmental perspective, the properties of this compound also warrant consideration. Its three sulfonic acid groups make it highly soluble in water. ontosight.ai This high solubility facilitates its spread in aquatic environments, raising concerns about potential water contamination if it is not handled and disposed of properly. ontosight.ai Therefore, while exploring its beneficial applications, it is crucial to adhere to strict environmental guidelines to prevent its release and mitigate its environmental impact. ontosight.ai

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work provides a powerful paradigm for understanding and designing materials based on this compound. Computational chemistry methods are used to predict and analyze the fundamental properties of the molecule. For example, the molecular weight and three-dimensional conformation of this compound can be determined using computational tools. Such analyses reveal a symmetrical arrangement where the sulfonic acid groups are positioned to minimize steric hindrance and maximize polarity.

This integration is particularly valuable for studying complex self-assembled systems. Research on benzene-1,3,5-tricarboxamide (B1221032) (BTA), a structural analogue of the sulfonic acid, demonstrates how computational modeling can unravel dynamic behaviors that are difficult to capture experimentally. rsc.org While experimental techniques like NMR may show a time-averaged, symmetric structure in solution, molecular modeling can reveal the rapid interconversion between multiple, less-symmetrical conformers. rsc.org This combined approach established that various carbonyl groups were involved in the hydrogen bond network, a level of detail not achievable by spectroscopy alone. rsc.org

By combining experimental data from X-ray diffraction and various spectroscopic techniques with computational simulations, researchers can build a more complete picture of the structure and behavior of these molecules. This dual approach allows for the precise characterization of hydrogen-bonding networks and the dynamic nature of molecular assemblies. rsc.org This integrated strategy is crucial for the rational design of new functional co-assemblies and for predicting the properties of novel materials before their synthesis, accelerating the discovery and development process.

Q & A

Q. What are the standard synthesis protocols for Benzene-1,3,5-trisulfonic acid (H₃BTS) and its derivatives?

H₃BTS is synthesized via sulfonation of benzene derivatives using optimized reaction conditions. For example, H₃BTS can be prepared by reacting rare earth hydroxides (RE(OH)₃) in aqueous solutions under controlled stoichiometry, yielding coordination polymers like [La(BTS)(H₂O)₅] and [RE(BTS)(H₂O)₄] (RE = Nd, Sm, Eu). Derivatives such as this compound triamide (BTSA) are synthesized from 1,3,5-benzenetrisulfonyl chloride via amidation reactions in anhydrous acetonitrile with triethylamine as a catalyst .

Q. How is H₃BTS characterized using spectroscopic and crystallographic methods?

- X-ray Diffraction (XRD): Single-crystal XRD reveals monoclinic (P21/n) or triclinic (P1̄) symmetry in H₃BTS-based frameworks, with lattice parameters (e.g., a = 767.61 pm for Eu compounds) critical for structural validation .

- Thermogravimetric Analysis (TGA): Dehydration events (100–300°C) and ligand decomposition (>550°C) are tracked to assess thermal stability .

- Spectroscopy: Infrared (IR) and magnetic susceptibility measurements confirm sulfonate coordination modes and metal-ligand interactions .

Advanced Research Questions

Q. How does H₃BTS compare to trimesic acid in constructing metal-organic frameworks (MOFs)?

H₃BTS offers superior thermal stability compared to trimesic acid (1,3,5-benzenetricarboxylic acid). While trimesic acid-based MOFs decompose below 300°C, H₃BTS frameworks retain structural integrity up to 550°C due to stronger sulfonate-metal bonds and hydrogen-bonding networks. XRD data show that uncoordinated sulfonate groups in H₃BTS frameworks stabilize layered structures via hydrogen bonds, a feature absent in carboxylate-based analogs .

Q. What experimental considerations are critical when designing rare earth sulfonate frameworks with H₃BTS?

- Hydration Control: Hydration states (e.g., [La(BTS)(H₂O)₅] vs. [Eu(BTS)(H₂O)₄]) influence crystallinity and porosity. Excess water must be removed under controlled heating to avoid framework collapse .

- Stoichiometry: A 1:1 molar ratio of H₃BTS to rare earth hydroxide ensures balanced charge compensation. Deviations lead to incomplete coordination or amorphous phases .

- pH and Solvent: Reactions in neutral aqueous solutions prevent sulfonate protonation, while anhydrous solvents (e.g., acetonitrile) are used for derivative synthesis .

Q. How can thermal decomposition data of H₃BTS-based coordination polymers be analyzed?

- Stepwise Dehydration: TGA mass loss at 100–300°C corresponds to the release of coordinated water molecules (e.g., 5 H₂O in La compounds).

- Ligand Degradation: Residual mass analysis post-550°C confirms the formation of metal sulfides (e.g., EuS) or oxides (Eu₂O₂S), validated via powder XRD .

- Kinetic Studies: Isoconversional methods model activation energy for decomposition steps, providing insights into framework robustness .

Q. What role do hydrogen bonds play in H₃BTS-based crystal structures?

In [Eu(BTS)(H₂O)₄], two sulfonate groups coordinate directly to Eu³⁺, while the third sulfonate forms hydrogen bonds with adjacent layers (O–H···O distances ~2.7 Å). This dual interaction mode enhances structural rigidity and porosity, making H₃BTS frameworks suitable for gas storage applications .

Methodological Challenges

Q. How can researchers address inconsistencies in hydration-dependent crystallinity of H₃BTS compounds?

- Controlled Dehydration: Gradual heating (1°C/min) under inert gas preserves framework integrity during water removal.

- In Situ XRD: Monitors phase transitions during dehydration to identify optimal hydration states for specific applications (e.g., gas adsorption) .

Q. What strategies improve the yield of H₃BTS derivatives like BTSA?

- Catalyst Optimization: Triethylamine (TEA) concentration is tuned to accelerate amidation without side reactions.

- Purification: Column chromatography removes unreacted sulfonyl chloride, ensuring >95% purity for polymer synthesis .

Applications in Academic Research

Q. Can H₃BTS-based MOFs be used for gas storage?

Theoretical studies suggest H₃BTS frameworks have high surface areas (~1000 m²/g) and pore volumes suitable for hydrogen storage. Experimental validation requires low-temperature adsorption studies (77 K) to quantify capacity .

Q. How do H₃BTS coordination polymers perform in catalytic applications?

Rare earth sulfonates show promise in acid-catalyzed reactions (e.g., esterification) due to strong Brønsted acidity. Kinetic studies comparing H₃BTS and triflic acid catalysts are ongoing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.